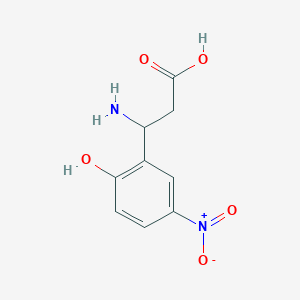
4-(Hydrazinylmethyl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine derivatives. One common method is the condensation reaction between 2-methylquinoline and hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Hydrazinylmethyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydrazine derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
4-(Hydrazinylmethyl)-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of 4-(Hydrazinylmethyl)-2-methylquinoline involves its interaction with various molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological macromolecules, leading to the modulation of their activity. The compound may also interfere with cellular pathways by inhibiting enzymes or binding to receptors, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-(Hydrazinylmethyl)quinoline: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
2-Methylquinoline: Lacks the hydrazinylmethyl group, resulting in different chemical properties and applications.
4-(Aminomethyl)-2-methylquinoline: Contains an aminomethyl group instead of a hydrazinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
4-(Hydrazinylmethyl)-2-methylquinoline is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1016814-09-7 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
(2-methylquinolin-4-yl)methylhydrazine |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8/h2-6,13H,7,12H2,1H3 |
InChIキー |
IBFMEZHYRVBAPI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
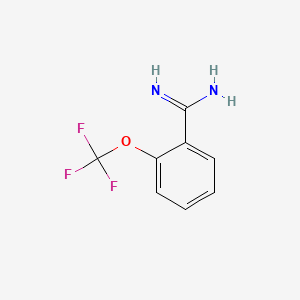
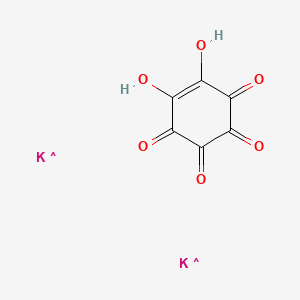
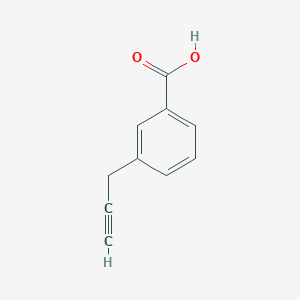

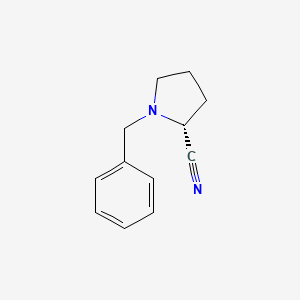
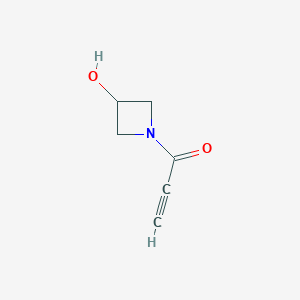
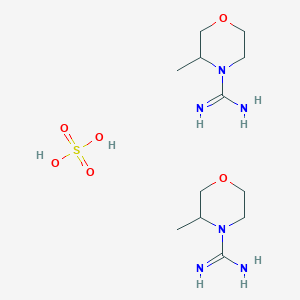
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

